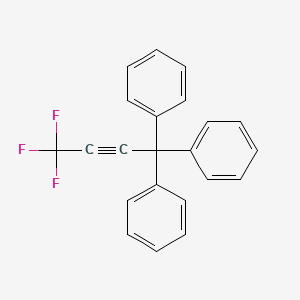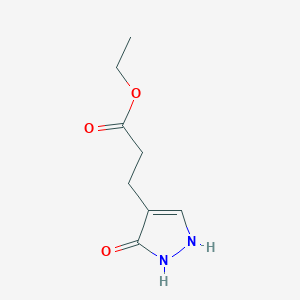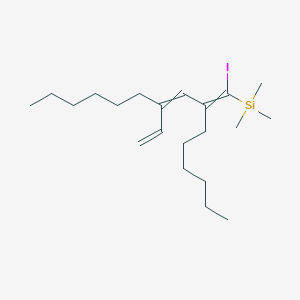![molecular formula C16H20O2 B14214129 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL CAS No. 825628-40-8](/img/structure/B14214129.png)
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is a chemical compound known for its unique structure and properties It features a phenyl group attached to a hept-2-yn-1-yl moiety, which is further connected to a prop-2-en-1-ol group via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL typically involves the reaction of 1-phenylhept-2-yn-1-ol with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylhept-2-yn-1-one or phenylhept-2-yn-1-al.
Reduction: Formation of phenylhept-2-en-1-ol or phenylheptane.
Substitution: Formation of halogenated derivatives such as 3-[(1-phenylhept-2-yn-1-yl)oxy]prop-2-en-1-yl bromide.
科学研究应用
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
- 3-Phenyl-1-propanol
- Propargyl alcohol
Uniqueness
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is unique due to its combination of a phenyl group, a hept-2-yn-1-yl moiety, and a prop-2-en-1-ol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
825628-40-8 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
3-(1-phenylhept-2-ynoxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-2-3-4-8-12-16(18-14-9-13-17)15-10-6-5-7-11-15/h5-7,9-11,14,16-17H,2-4,13H2,1H3 |
InChI 键 |
AFQZZEWGSBNQBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC(C1=CC=CC=C1)OC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
